![molecular formula C32H35ClFN7O2 B13404349 2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adagrasib, sold under the brand name Krazati, is an anticancer medication used to treat non-small cell lung cancer and colorectal cancer. It is an inhibitor of the RAS GTPase family, specifically targeting the KRAS G12C mutation . This compound is taken orally and is being developed by Mirati Therapeutics .
Métodos De Preparación
Adagrasib is synthesized through a multi-step process involving several key intermediates. The process also involves a transition-metal-free oxidation of a sulfide intermediate and the use of a leaving group with favorable steric and electronic characteristics at the 4-OH position of the tetrahydropyridopyrimidine core . Industrial production methods have been optimized to enhance scalability and reduce costs, including the removal of halogenated solvents and the implementation of single crystallization of the final active pharmaceutical ingredient .
Análisis De Reacciones Químicas
Adagrasib undergoes various chemical reactions, including oxidation, nucleophilic aromatic substitution, and crystallization. Common reagents used in these reactions include chiral building blocks, sulfide intermediates, and specific leaving groups . The major products formed from these reactions are the key intermediates and the final active pharmaceutical ingredient, adagrasib .
Aplicaciones Científicas De Investigación
Adagrasib has shown significant clinical activity in pretreated patients with several tumor types, including non-small cell lung cancer and colorectal cancer . It is used in combination with other agents, such as cetuximab, to enhance its efficacy . The compound is also being investigated for its potential use in other solid tumors harboring the KRAS G12C mutation . Additionally, adagrasib’s ability to penetrate the central nervous system makes it a promising candidate for treating brain metastases .
Mecanismo De Acción
Adagrasib is a small molecule covalent inhibitor of KRAS G12C. It selectively and irreversibly binds to the KRAS G12C protein, locking it in its inactive guanosine diphosphate-bound state . This inhibition prevents downstream signaling in the RAS pathway, leading to tumor cell death and shrinkage . The compound specifically targets the cysteine 12 residue in the KRAS G12C protein, thereby inhibiting KRAS-dependent signaling .
Comparación Con Compuestos Similares
Adagrasib is often compared with sotorasib, another KRAS G12C inhibitor approved by the FDA . Both compounds are used to treat non-small cell lung cancer with the KRAS G12C mutation. adagrasib has shown the ability to penetrate the central nervous system, making it effective against brain metastases, which is a unique feature compared to sotorasib . Other similar compounds include AMG-510 and MRTX849, which also target the KRAS G12C mutation .
Propiedades
Fórmula molecular |
C32H35ClFN7O2 |
|---|---|
Peso molecular |
604.1 g/mol |
Nombre IUPAC |
2-[4-[7-(8-chloronaphthalen-1-yl)-2-[(1-methylpyrrolidin-2-yl)methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3 |
Clave InChI |
PEMUGDMSUDYLHU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


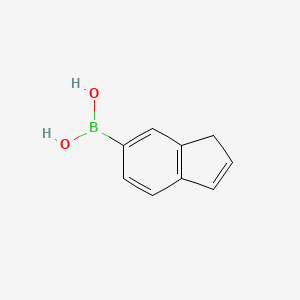
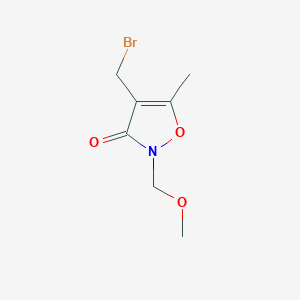
![n-[(r)-1-Carbethoxybutyl]-(s)-alanine](/img/structure/B13404277.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
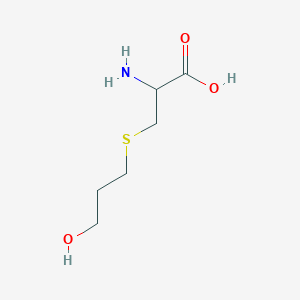
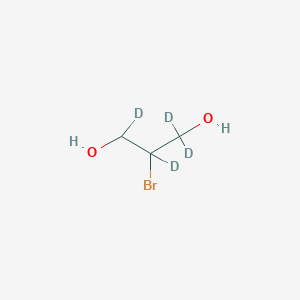
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)
![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)
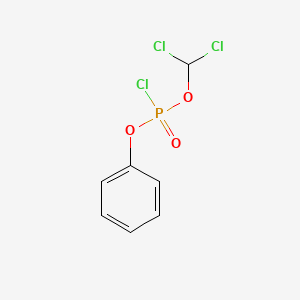
![2-amino-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13404344.png)
![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
![[3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13404353.png)
